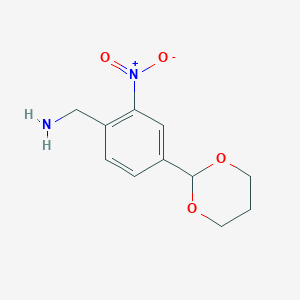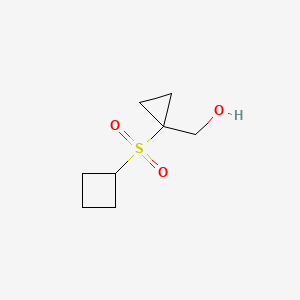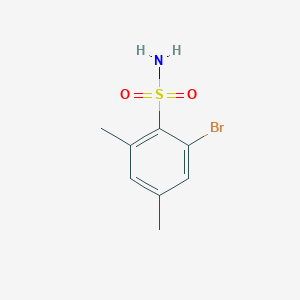
(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine is an organic compound that features a dioxane ring, a nitrophenyl group, and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine typically involves the reaction of 4-nitrobenzaldehyde with 1,3-dioxane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: (4-(1,3-Dioxan-2-yl)-2-aminophenyl)methanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Corresponding oxides and other oxidized derivatives.
科学的研究の応用
(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. The dioxane ring provides structural stability and influences the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- (4-(1,3-Dioxan-2-yl)-2-aminophenyl)methanamine
- (4-(1,3-Dioxan-2-yl)-2-chlorophenyl)methanamine
- (4-(1,3-Dioxan-2-yl)-2-methylphenyl)methanamine
Uniqueness
(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine is unique due to the presence of both a nitrophenyl group and a dioxane ring, which confer distinct chemical and biological properties
特性
分子式 |
C11H14N2O4 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
[4-(1,3-dioxan-2-yl)-2-nitrophenyl]methanamine |
InChI |
InChI=1S/C11H14N2O4/c12-7-9-3-2-8(6-10(9)13(14)15)11-16-4-1-5-17-11/h2-3,6,11H,1,4-5,7,12H2 |
InChIキー |
MPRXRYLGZUUQJP-UHFFFAOYSA-N |
正規SMILES |
C1COC(OC1)C2=CC(=C(C=C2)CN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B15226982.png)


![(R)-6-Methyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B15226993.png)

![4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15227025.png)

![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B15227043.png)




![2-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15227078.png)
